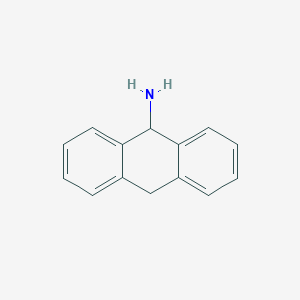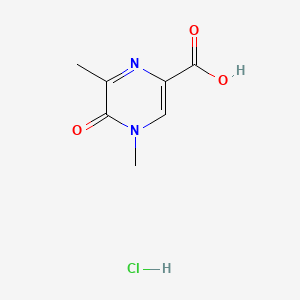
2-(1,3-Oxazol-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Oxazol-2-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound has garnered attention due to its diverse applications in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazol-2-yl)ethan-1-ol typically involves the reaction of 2-bromoethanol with 2-aminooxazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the oxazole attacks the electrophilic carbon of the bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
2-(1,3-Oxazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form oxazolidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions
Major Products Formed
科学研究应用
2-(1,3-Oxazol-2-yl)ethan-1-ol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(1,3-Oxazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer properties may involve the inhibition of key enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
- 2-(1,3-Oxazol-2-yl)ethanal
- 2-(1,3-Oxazol-2-yl)ethanoic acid
- 2-(1,3-Oxazolidin-2-yl)ethanol
- 2-(1,3-Oxazol-2-yl)ethyl chloride
- 2-(1,3-Oxazol-2-yl)ethylamine
Uniqueness
2-(1,3-Oxazol-2-yl)ethan-1-ol is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities further enhance its significance in medicinal and biological research .
属性
分子式 |
C5H7NO2 |
|---|---|
分子量 |
113.11 g/mol |
IUPAC 名称 |
2-(1,3-oxazol-2-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c7-3-1-5-6-2-4-8-5/h2,4,7H,1,3H2 |
InChI 键 |
MYLWVNHBVAEVEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=N1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo](/img/structure/B13478267.png)



![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)

![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)

![methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13478311.png)
![3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B13478312.png)
